Comparative Tumorigenicity in MRC Rats: Organ-Specific Tumor Induction and Relative Carcinogenic Potency
In a definitive head-to-head study, 3-Pyrroline, N-nitroso- (referred to as Nitroso-3-pyrroline) was administered to groups of 30 MRC rats at 100 mg/L in drinking water. It produced only tumors of the liver and was identified as the weakest carcinogen among five cyclic nitrosamines tested [1]. In contrast, Nitrosopiperidine induced tumors of the liver, esophagus, and respiratory tract; Nitrosomorpholine induced liver and nasal cavity tumors; Nitrosoheptamethyleneimine (the most potent) induced squamous lung tumors, esophageal tumors, and tracheal tumors; and Dinitrosopiperazine induced only nasal cavity tumors [1].
| Evidence Dimension | Tumorigenicity and organ specificity in MRC rats (100 mg/L drinking water) |
|---|---|
| Target Compound Data | Only liver tumors; weakest carcinogen of the five tested |
| Comparator Or Baseline | Nitrosopiperidine: liver, esophagus, respiratory tract tumors; Nitrosomorpholine: liver, nasal cavity tumors; Nitrosoheptamethyleneimine: lung (squamous), esophagus, trachea tumors; Dinitrosopiperazine: nasal cavity tumors |
| Quantified Difference | Target compound produced tumors in only 1 organ (liver), vs. 3 organs for Nitrosopiperidine and Nitrosoheptamethyleneimine, and 2 organs for Nitrosomorpholine. Qualitatively ranked as the weakest carcinogen. |
| Conditions | Groups of 30 MRC rats; 100 mg/L cyclic nitrosamine in drinking water; ad libitum exposure. |
Why This Matters
For researchers designing dose-response or organ-specific carcinogenesis studies, the uniquely narrow liver-specific tumor profile and lowest potency of 3-Pyrroline, N-nitroso- make it the preferred tool when a weak, single-organ hepatocarcinogen with a defined unsaturated nitrosamine structure is required, avoiding the confounding multi-organ tumor induction of comparators.
- [1] Lijinsky, W., et al. Tumorigenicity of five cyclic nitrosamines in MRC rats. Journal of Cancer Research and Clinical Oncology, 1972, 77, 257-261. View Source
